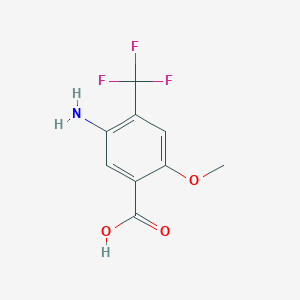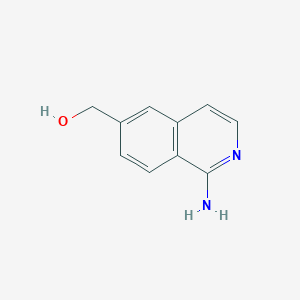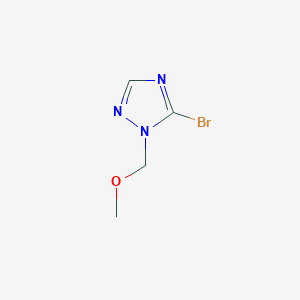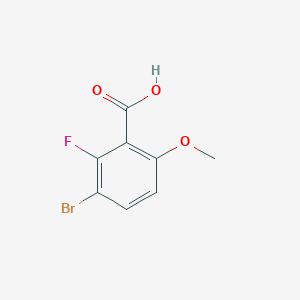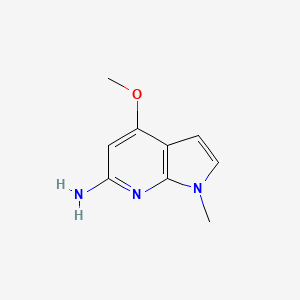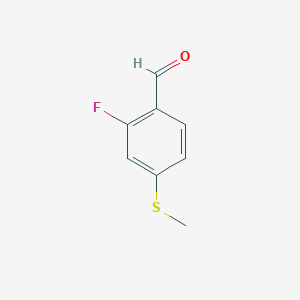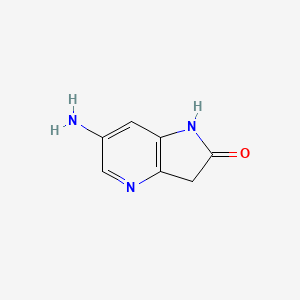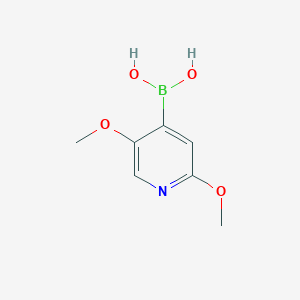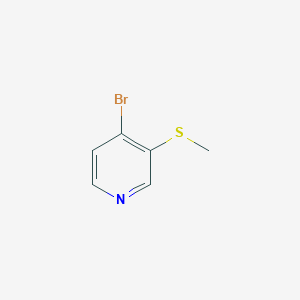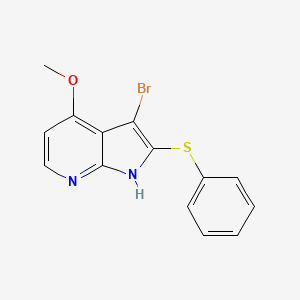![molecular formula C9H7BrF3NO B1378405 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 1437794-64-3](/img/structure/B1378405.png)
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
“2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7BrF3NO . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and an acetamide group . The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” include a melting point of 144-146°C, a predicted boiling point of 346.6±42.0 °C, and a predicted density of 1.666±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Shift Sensitivity in NMR Studies
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (BTFMA) has been employed as a trifluoromethyl probe in fluorine (19F) NMR studies, particularly to evaluate the sensitivity of 19F NMR chemical shifts to the local environment. BTFMA exhibited significant chemical shift dispersion, indicating its high sensitivity to changes in solvent polarity and its potential in elucidating distinct protein conformers or states in NMR spectroscopy (Ye et al., 2015).
Antimicrobial and Hemolytic Activity
Derivatives of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide have been synthesized and evaluated for antimicrobial and hemolytic activity. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated variable antimicrobial activity against selected microbial species. The compounds 6d and 6f, in particular, exhibited notable potency against a panel of microbes, indicating the potential of these derivatives as antimicrobial agents (Gul et al., 2017).
Structural Elucidation and Biological Assessment
2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and its derivatives have been synthesized and characterized for their antimicrobial activity. The structural elucidation of these compounds, including 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, provides valuable insights into their potential as antimicrobial agents. The compound N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide exhibited selective high inhibitory effects against certain microbial strains, showcasing its potential for further biological screening and application (Ghazzali et al., 2012).
Synthesis and Antimicrobial Properties
Various derivatives of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide have been synthesized and assessed for their antimicrobial properties. The presence of fluorine atoms and specific structural modifications in these derivatives has shown to enhance their antimicrobial effectiveness against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
Safety And Hazards
Direcciones Futuras
The use of fluorinated compounds, such as “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide”, in 19F NMR studies of proteins has been discussed in the literature . These studies aim to optimize the resolution of 19F NMR by using fluorinated moieties whose chemical shifts are sensitive to subtle changes in the local dielectric and magnetic shielding environment . This suggests potential future directions in the field of protein structure-function studies using fluorinated compounds.
Propiedades
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONUCUCBQVJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



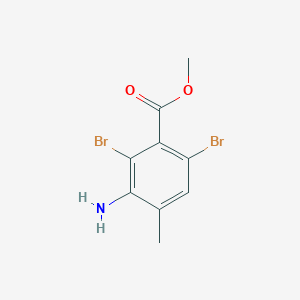
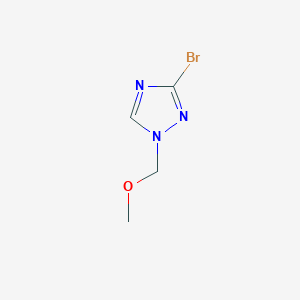
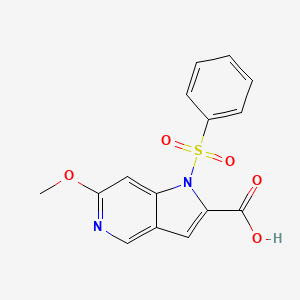
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)
